An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate
An In-depth Technical Guide to Methyl 1H-benzo[d]imidazole-4-carboxylate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl 1H-benzo[d]imidazole-4-carboxylate is a heterocyclic organic compound that has garnered interest within the scientific community, particularly in the fields of medicinal chemistry and drug discovery. Its benzimidazole core is a prevalent scaffold in a multitude of pharmacologically active molecules. This guide provides a comprehensive overview of the fundamental properties, synthesis, and spectral characterization of methyl 1H-benzo[d]imidazole-4-carboxylate, serving as a vital resource for professionals engaged in its research and application.
Chemical Structure and Properties
The foundational structure of methyl 1H-benzo[d]imidazole-4-carboxylate consists of a fused benzene and imidazole ring system, with a methyl carboxylate group substituted at the 4-position of the benzimidazole ring.
Caption: 2D Chemical Structure of Methyl 1H-benzo[d]imidazole-4-carboxylate.
This arrangement of atoms imparts specific physicochemical properties to the molecule that are crucial for its behavior in chemical reactions and biological systems.
Physical and Chemical Properties
A summary of the key physical and chemical properties of methyl 1H-benzo[d]imidazole-4-carboxylate is presented in the table below. These properties are essential for its handling, storage, and application in experimental settings.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈N₂O₂ | [1][2] |
| Molecular Weight | 176.17 g/mol | [1][2] |
| CAS Number | 37619-25-3 | [1][2] |
| Appearance | White to off-white crystalline solid | [3] |
| Boiling Point | 416.2 °C at 760 mmHg | |
| Flash Point | 205.5 °C | [4] |
| Solubility | Sparing solubility in common organic solvents. |
Synthesis of Methyl 1H-benzo[d]imidazole-4-carboxylate
The synthesis of methyl 1H-benzo[d]imidazole-4-carboxylate can be achieved through the esterification of its corresponding carboxylic acid precursor, 1H-benzo[d]imidazole-4-carboxylic acid. This reaction is typically acid-catalyzed.
Experimental Protocol: Esterification of 1H-Benzo[d]imidazole-4-carboxylic Acid
This protocol is adapted from established procedures found in the literature.[5]
Materials:
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1H-1,3-benzodiazole-4-carboxylic acid
-
Methanol (MeOH)
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Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium chloride (aq) solution
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Ethyl acetate (EtOAc)
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Round-bottom flask (250 mL)
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Magnetic stirrer
-
Rotary evaporator
-
Separatory funnel
Procedure:
-
To a 250-mL round-bottom flask, add 1H-1,3-benzodiazole-4-carboxylic acid (4.0 g, 24.67 mmol, 1.00 equiv) and methanol (60 mL).
-
Carefully add concentrated sulfuric acid (6 mL) to the suspension while stirring.
-
Stir the resulting solution overnight at room temperature.
-
After the reaction is complete, concentrate the solution under vacuum using a rotary evaporator.
-
Dilute the resulting residue with 30 mL of a saturated aqueous sodium chloride solution.
-
Extract the aqueous layer with ethyl acetate (2 x 30 mL).
-
Combine the organic layers and proceed with further purification steps as needed (e.g., washing, drying, and solvent evaporation).
Caption: Synthesis workflow for methyl 1H-benzo[d]imidazole-4-carboxylate.
Spectroscopic Characterization
The structural elucidation of methyl 1H-benzo[d]imidazole-4-carboxylate is confirmed through various spectroscopic techniques. Below are the expected and reported spectral data.
¹H NMR Spectroscopy
A patent provides the following ¹H NMR data for methyl 1H-benzo[d]imidazole-4-carboxylate in deuterated chloroform (CDCl₃).[5]
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¹H NMR (400 MHz, CDCl₃): δ 3.94 (s, 3H), 7.32 (t, J=8 Hz, 1H), 7.85 (d, J=7.6 Hz, 1H), 7.96 (d, J=8.0 Hz, 1H), 8.32 (s, 1H), 12.58 (br, 1H).
Interpretation of the ¹H NMR Spectrum:
-
The singlet at 3.94 ppm integrating to 3 hydrogens corresponds to the methyl protons of the ester group.
-
The triplet at 7.32 ppm is attributed to the proton at the 6-position of the benzimidazole ring, coupled to the adjacent protons at the 5- and 7-positions.
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The doublets at 7.85 ppm and 7.96 ppm correspond to the protons at the 5- and 7-positions, respectively, showing coupling to the proton at the 6-position.
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The singlet at 8.32 ppm is assigned to the proton at the 2-position of the imidazole ring.
-
The broad singlet at 12.58 ppm is characteristic of the N-H proton of the imidazole ring.
Further Spectroscopic Analysis
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¹³C NMR: Expected signals would include those for the carbonyl carbon of the ester, the methyl carbon of the ester, and the aromatic and heterocyclic carbons of the benzimidazole core.
-
Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the N-H stretch (around 3300 cm⁻¹), C=O stretch of the ester (around 1720 cm⁻¹), and C=C and C=N stretching vibrations of the aromatic and imidazole rings.
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Mass Spectrometry (MS): The molecular ion peak ([M]⁺) would be expected at an m/z value corresponding to the molecular weight of the compound (176.17).
Applications in Drug Discovery and Development
The benzimidazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of approved drugs with diverse therapeutic activities. Derivatives of 1H-benzo[d]imidazole have been investigated for various biological activities, including:
-
Anticancer Agents: Benzimidazole derivatives have been explored as potential anticancer agents, with some showing inhibitory activity against enzymes like topoisomerase.
-
Antimicrobial Agents: The benzimidazole core is a key component in several antimicrobial drugs, and new derivatives are continually being investigated for their efficacy against various pathogens.
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Kinase Inhibitors: Substituted benzimidazoles have been designed and synthesized as inhibitors of various protein kinases, which are important targets in cancer and inflammatory diseases.
Methyl 1H-benzo[d]imidazole-4-carboxylate serves as a key starting material or intermediate in the synthesis of more complex benzimidazole derivatives with potential therapeutic applications.[6][7] Its functional groups, the ester and the N-H of the imidazole ring, provide convenient handles for further chemical modifications and the introduction of diverse substituents to explore structure-activity relationships.
Conclusion
Methyl 1H-benzo[d]imidazole-4-carboxylate is a valuable building block for the synthesis of novel compounds with potential applications in drug discovery and materials science. This guide has provided a detailed overview of its fundamental properties, a reliable synthesis protocol, and available spectroscopic data. Further research to fully characterize this compound and explore its utility in the development of new therapeutic agents is warranted.
References
Sources
- 1. Methyl 1-[(6-methoxy-5-methylpyrimidin-4-yl)methyl]-1H-benzo[d]imidazole-7-carboxylate: a combined X-ray and DFT study - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Indole Chloropyridinyl Ester-Derived SARS-CoV-2 3CLpro Inhibitors: Enzyme Inhibition, Antiviral Efficacy, Structure-Activity and X-ray Structural Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Baseball Stadium | Virtual tour generated by Panotour [cdn.liberty.edu]
- 4. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 5. US12234220B2 - Immunomodulatory compounds - Google Patents [patents.google.com]
- 6. Lomax Incubator Farm | Virtual tour generated by Panotour [localfood.ces.ncsu.edu]
- 7. doronscientific.com [doronscientific.com]
